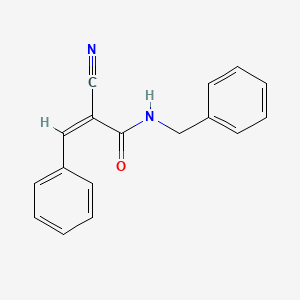(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide
CAS No.: 67720-41-6
Cat. No.: VC8445335
Molecular Formula: C17H14N2O
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67720-41-6 |
|---|---|
| Molecular Formula | C17H14N2O |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | (Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C17H14N2O/c18-12-16(11-14-7-3-1-4-8-14)17(20)19-13-15-9-5-2-6-10-15/h1-11H,13H2,(H,19,20)/b16-11- |
| Standard InChI Key | GUURNUUYOORXRM-WJDWOHSUSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/C#N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)C#N |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)C#N |
Introduction
(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide is an organic compound characterized by its conjugated system and functional groups, including a cyano group (-CN), an amide group (-CONH), and aromatic rings. Its configuration is specified as (2Z), indicating the geometry around the double bond.
Key Features:
-
IUPAC Name: (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide
-
Molecular Formula: C16H14N2O
-
Structure: Contains a cyano group attached to a conjugated enone system with phenyl and benzyl substituents.
Synthesis
The synthesis of (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide typically involves:
-
Knoevenagel Condensation: A reaction between benzaldehyde and malononitrile to form an intermediate.
-
Amidation: Reaction with benzylamine under suitable conditions to yield the final product.
Reaction Scheme:
\text{C_6H_5CHO} + \text{CH_2(CN)_2} \xrightarrow{\text{base}} \text{C_6H_5CH=CHCN}
\text{C_6H_5CH=CHCN} + \text{C_6H_5CH_2NH_2} \xrightarrow{\text{acid catalyst}} \text{(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide}
Applications
This compound has potential applications in various fields due to its structural features:
-
Pharmaceuticals: The α,β-unsaturated amide moiety is a common scaffold in drug design, particularly for enzyme inhibitors.
-
Organic Synthesis: It can serve as an intermediate for synthesizing more complex molecules.
-
Material Science: The conjugated system may find applications in optoelectronic materials.
Biological Activity
While specific data on this compound's biological activity are unavailable, similar compounds with α,β-unsaturated amides have been studied for:
-
Antimicrobial properties.
-
Enzyme inhibition (e.g., protease inhibitors).
-
Anti-inflammatory effects.
Further studies, such as molecular docking or in vitro assays, are necessary to evaluate its biological potential.
Spectroscopic Characterization
To confirm its structure, standard techniques would include:
-
NMR Spectroscopy:
-
NMR: Signals for aromatic protons, alkene protons, and amide NH.
-
NMR: Peaks for cyano carbon, carbonyl carbon, and aromatic carbons.
-
-
IR Spectroscopy:
-
Strong absorption around 2200 cm for the cyano group.
-
Amide stretching vibrations near 1650 cm.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at , confirming molecular weight.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume